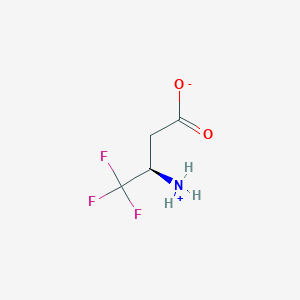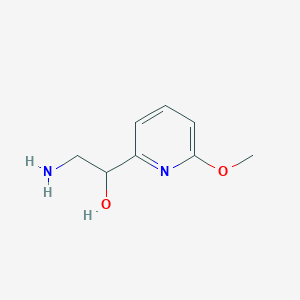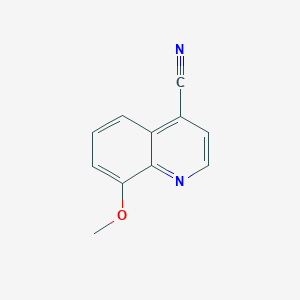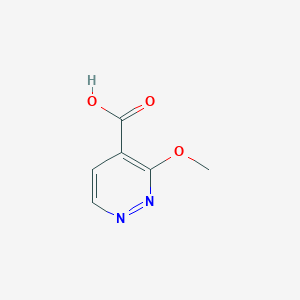
8-Hydroxyquinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxyquinoline-4-carbonitrile is a derivative of 8-hydroxyquinoline, a bicyclic compound consisting of a pyridine ring fused to a phenol ring, with a hydroxyl group at position 8 and a nitrile group at position 4. This compound is known for its diverse biological activities and has garnered significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-4-carbonitrile typically involves the functionalization of 8-hydroxyquinoline. One common method includes the introduction of a nitrile group at the 4-position through a nucleophilic substitution reaction. This can be achieved by reacting 8-hydroxyquinoline with a suitable nitrile source under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitrile group can lead to the formation of corresponding amines.
Substitution: The hydroxyl group at position 8 can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation Products: Quinoline derivatives with oxidized functional groups.
Reduction Products: Aminoquinoline derivatives.
Substitution Products: Halogenated or alkylated quinoline derivatives.
科学研究应用
8-Hydroxyquinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and neuroprotective effects.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 8-hydroxyquinoline-4-carbonitrile involves its ability to chelate metal ions, which can disrupt various biological processes. It targets metal-dependent enzymes and proteins, leading to inhibition of their activity. This chelation property is crucial for its antimicrobial and anticancer activities, as it can interfere with metal homeostasis in cells.
相似化合物的比较
8-Hydroxyquinoline: The parent compound, known for its broad biological activity.
5,7-Dichloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: Known for its water solubility and use in metal ion detection.
Uniqueness: 8-Hydroxyquinoline-4-carbonitrile stands out due to the presence of the nitrile group, which imparts unique chemical reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and biological applications.
属性
IUPAC Name |
8-hydroxyquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-4-5-12-10-8(7)2-1-3-9(10)13/h1-5,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAORTNIWGBNZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
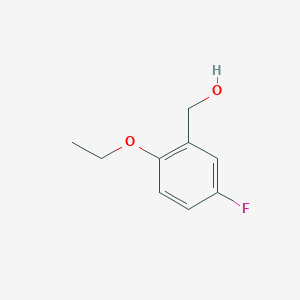




![2-Methyl-2,6-diazaspiro[3.4]octane](/img/structure/B7901486.png)
